molecular formula C4H6N4O B13388007 3-Amino-4-formamido pyrazole

3-Amino-4-formamido pyrazole

Cat. No.: B13388007
M. Wt: 126.12 g/mol
InChI Key: QIQAQXXQTIXPIR-UHFFFAOYSA-N
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Description

3-Amino-4-formamido pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a formamido group at the 4-position. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and industrial processes . The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.

Chemical Reactions Analysis

Formation of Pyrazolo[3,4-d]pyrimidines

3-Amino-4-formamido pyrazole undergoes cyclization with N,N-substituted amides (e.g., DMF, DEF) in the presence of PBr₃ to form pyrazolo[3,4-d]pyrimidines . This one-flask reaction involves:

  • Vilsmeier amidination : Activation of the amide by PBr₃ generates a reactive iminium intermediate.

  • Intermolecular heterocyclization : Hexamethyldisilazane (HMDS) facilitates cyclization, yielding fused pyrimidine rings.

Key Conditions :

ReagentTemperatureTimeYield (%)
DMF + PBr₃ + HMDS60–100°C3–5 h91
DEF + PBr₃ + HMDS50–60°C4 h85

Schiff Base Formation

The amino group reacts with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) to form Schiff bases. For example:

  • This compound + 4-nitrobenzaldehydeN-(4-nitrophenyl)methylene-3-amino-4-formamido pyrazole .

Conditions : Ethanol, reflux (3–5 h), catalytic piperidine.

Knoevenagel Condensation

The formamido group participates in reactions with active methylene compounds (e.g., ethyl cyanoacetate):

  • This compound + ethyl cyanoacetateα,β-unsaturated cyanoacrylate derivatives .

Formamido Group Oxidation

The formamido moiety (-NHCHO) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents:

  • KMnO₄ in aqueous pyridine converts this compound to 3-amino-4-carboxy pyrazole .

  • Subsequent esterification with ethanol/H⁺ yields ethyl esters .

Conditions :

Oxidizing AgentSolventTemperatureYield (%)
KMnO₄H₂O-pyridine80°C75

Pyrazolopyridines and Pyrimidines

This compound reacts with aldehydes and CH-acids (e.g., acetylacetone, Meldrum’s acid) to form fused heterocycles :

  • This compound + benzaldehyde + acetylacetonePyrazolo[3,4-b]pyridine-5-carboxamide .

Conditions : DMF, reflux (2–4 h), yields 70–85%.

Biginelli Reaction

In the presence of urea/thiourea and ethyl acetoacetate , it forms tetrahydropyrimidinones:

  • This compound + ethyl acetoacetate + urea4-(Pyrazolyl)-1,2,3,4-tetrahydropyrimidin-2-one .

Acid-Catalyzed Hydrolysis

The formamido group hydrolyzes to 4-amino-3-carboxamido pyrazole under acidic conditions :

  • H₂SO₄ (dilute) → 3-Amino-4-carboxamido pyrazole hemisulfate .

Conditions : 60–95°C, 1–2 h, yield >80%.

Chalcone and Oxadiazole Derivatives

  • Reaction with thiourea and CS₂ yields 1,3,4-oxadiazoles .

  • Condensation with hydrazine hydrate forms pyrazolylhydrazides , precursors to bioactive compounds .

Scientific Research Applications

3-Amino-4-formamido pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by an amino group and a formamido group attached to the pyrazole ring. It is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its structural properties, which allow it to interact effectively with biological systems.

Applications

This compound has several applications:

  • Pharmaceuticals It serves as a building block for developing new drugs targeting bacterial infections. It is also an important intermediate in the synthesis of allopurinol, a medicine that can suppress XOD, xanthoglobulin, and xanthine metabolism, stopping it from becoming uric acid. This reduces uric acid production and its content in blood and urine, preventing uric acid from forming crystallization deposition in joints and other tissues .
  • Agricultural Chemistry Due to its unique structural properties, the compound can effectively interact with biological systems.
  • Pyrazole Biomolecules Pyrazole biomolecules have anti-inflammatory and anticancer agent properties .

Research

Research indicates that this compound exhibits significant biological activities.

Reactivity

The reactivity of this compound is influenced by its functional groups. The amino group can participate in nucleophilic substitutions, while the formamido group can engage in condensation reactions.

Properties

This compound is unique due to its specific combination of amino and formamido groups, which enhances its reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse reactions makes it a versatile building block in chemical synthesis.

Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Amino-1H-pyrazoleContains an amino group at position 3Known for its anti-inflammatory effects
4-Amino-1H-pyrazoleAmino group at position 4Exhibits strong antibacterial activity
5-Amino-1H-pyrazoleAmino group at position 5Potential use as a neuroprotective agent
3-Amino-5-methylpyrazoleMethyl substitution at position 5Enhanced lipophilicity affecting bioavailability
3-Amino-1,2,4-triazoleTriazole ring instead of pyrazoleDifferent biological activity profile

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-formamido pyrazole is unique due to the presence of both amino and formamido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

N-(5-amino-1H-pyrazol-4-yl)formamide

InChI

InChI=1S/C4H6N4O/c5-4-3(6-2-9)1-7-8-4/h1-2H,(H,6,9)(H3,5,7,8)

InChI Key

QIQAQXXQTIXPIR-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1NC=O)N

Origin of Product

United States

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